molecular formula C10H13N B2616818 1-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 927406-03-9

1-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2616818
CAS No.: 927406-03-9
M. Wt: 147.221
InChI Key: MIYREUVTAYSNII-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 14722 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . This suggests that this compound may have similar effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2,3-dihydro-1H-inden-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method offers high yields and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 or LiAlH4 in THF or ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2,3-dihydro-1H-indene: Lacks the amine group, making it less reactive in certain chemical reactions.

    2,3-dihydro-1H-inden-1-amine: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.

    1-methyl-1H-indene: Contains a double bond in the ring system, leading to different reactivity patterns.

Uniqueness

1-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a methyl group and an amine group on the indane ring system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

1-methyl-2,3-dihydroinden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYREUVTAYSNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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